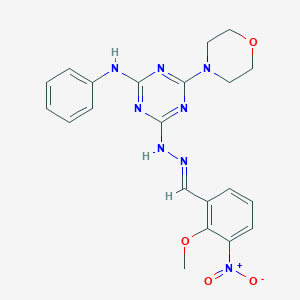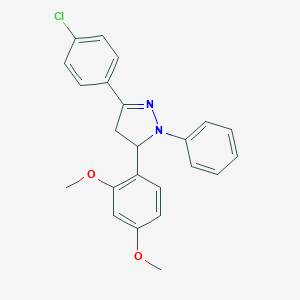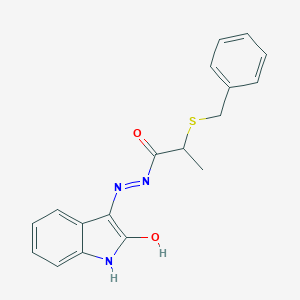
pentyl 4-(2-furoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pentyl 4-(2-furoylamino)benzoate is an organic compound that features a furan ring, a benzoic acid moiety, and a pentyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-(2-furoylamino)benzoate typically involves the following steps:
Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.
Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(Furan-2-carbonyl)-amino]-benzoic acid.
Esterification: Finally, the 4-[(Furan-2-carbonyl)-amino]-benzoic acid is esterified with pentanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
pentyl 4-(2-furoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts are often employed in transesterification reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various ester derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
pentyl 4-(2-furoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of pentyl 4-(2-furoylamino)benzoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of pentyl 4-(2-furoylamino)benzoate.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
4-Aminobenzoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a furan ring, a benzoic acid moiety, and a pentyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34g/mol |
IUPAC-Name |
pentyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C17H19NO4/c1-2-3-4-11-22-17(20)13-7-9-14(10-8-13)18-16(19)15-6-5-12-21-15/h5-10,12H,2-4,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
UZCYAWRVLBNROC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5,6-Pentafluorobenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391314.png)
![1-Amino-3-(4-isopropylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B391317.png)
![1-(4-Chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B391318.png)
![2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-chromene-3-carbonitrile](/img/structure/B391321.png)

![2-{2,4-dinitrophenyl}-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)acetohydrazide](/img/structure/B391324.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B391325.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B391327.png)
![N'-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B391329.png)

![2-Methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391336.png)
![6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B391338.png)

